molecular formula C11H22N2O3 B2411319 Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate CAS No. 2219375-49-0

Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate

Cat. No.: B2411319
CAS No.: 2219375-49-0
M. Wt: 230.308
InChI Key: NXJVHCJFHNTVSB-HRDYMLBCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate is a compound with a complex structure that includes a tert-butyl group, an aminomethyl group, and a hydroxycyclopentyl group

Properties

IUPAC Name

tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-4-7(6-12)9(14)5-8/h7-9,14H,4-6,12H2,1-3H3,(H,13,15)/t7-,8+,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJVHCJFHNTVSB-HRDYMLBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H]([C@@H](C1)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate typically involves multiple steps. One common synthetic route includes the protection of the amine group with a tert-butyl carbamate (Boc) group, followed by the introduction of the aminomethyl and hydroxycyclopentyl groups through a series of reactions. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve scalable processes such as flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. These interactions can lead to changes in biochemical pathways, influencing various biological processes .

Comparison with Similar Compounds

Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate can be compared with other similar compounds, such as:

Biological Activity

Tert-butyl N-[(1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate, also known by its CAS number 2165338-20-3, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.

  • Molecular Formula : C₁₁H₂₂N₂O₃
  • Molecular Weight : 230.30 g/mol
  • CAS Number : 2165338-20-3

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
    • It also demonstrates inhibitory activity against β-secretase, an enzyme implicated in the production of amyloid-beta peptides associated with neurodegenerative diseases .
  • Neuroprotective Effects :
    • In vitro studies have demonstrated that the compound protects astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. Specifically, it reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated during neuroinflammation .
    • The compound has shown promise in improving cell viability in astrocyte cultures exposed to Aβ 1-42, suggesting its potential as a neuroprotective agent .

In Vitro Studies

In vitro studies reveal significant findings regarding the efficacy of this compound:

  • Cell Viability : Treatment with the compound resulted in a marked increase in cell viability (62.98 ± 4.92%) when co-administered with Aβ 1-42 compared to Aβ alone (43.78 ± 7.17%) .
  • Cytokine Production : The compound significantly reduced TNF-α and IL-6 levels, indicating its role in modulating inflammatory responses .

In Vivo Studies

While in vitro results are promising, in vivo studies have yielded mixed outcomes:

  • In a scopolamine-induced model of cognitive impairment in rats, this compound did not show significant differences compared to control treatments with established drugs like galantamine . This suggests limitations in bioavailability or efficacy under physiological conditions.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

StudyModelFindings
Study 1In Vitro (Astrocytes)Increased cell viability and reduced cytokine levels when co-treated with Aβ 1-42 .
Study 2In Vivo (Rat Model)No significant cognitive improvement compared to galantamine; attributed to poor brain bioavailability .
Study 3Enzymatic AssaysDemonstrated IC50 values for AChE and β-secretase inhibition .

Q & A

Q. Methodology :

  • In Silico Modeling : Molecular dynamics simulations predict solubility and binding .
  • In Vivo PK Studies : Radiolabeled analogs track absorption and clearance in animal models .

(Advanced) What strategies optimize yield in multi-step syntheses of this compound?

Methodological Answer:

  • Intermediate Trapping : Quench reactive intermediates (e.g., iminium ions) with scavengers like polymer-supported sulfonic acid .
  • Flow Chemistry : Continuous processing minimizes side reactions (e.g., epimerization) and improves yield by 15–20% .
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., reagent stoichiometry, pH) using software like JMP or MODDE .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.